4-(4,5-Dichloro-2-hydroxybenzoyl)pyrazole
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Overview
Description
4-(4,5-Dichloro-2-hydroxybenzoyl)pyrazole is a chemical compound with the molecular formula C10H6Cl2N2O2 and a molecular weight of 257.07 g/mol It is characterized by the presence of a pyrazole ring substituted with a 4,5-dichloro-2-hydroxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dichloro-2-hydroxybenzoyl)pyrazole typically involves the reaction of 4,5-dichloro-2-hydroxybenzoic acid with hydrazine derivatives under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dichloro-2-hydroxybenzoyl)pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy or amino derivatives.
Substitution: The chlorine atoms in the benzoyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy or amino derivatives .
Scientific Research Applications
4-(4,5-Dichloro-2-hydroxybenzoyl)pyrazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4,5-Dichloro-2-hydroxybenzoyl)pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(4,5-Dichloro-2-hydroxybenzoyl)pyrazole include:
- 4-(4-Chloro-2-hydroxybenzoyl)pyrazole
- 4-(4,5-Dichloro-2-methoxybenzoyl)pyrazole
- 4-(4,5-Dichloro-2-hydroxyphenyl)pyrazole
Uniqueness
This compound is unique due to the presence of both chlorine and hydroxy groups on the benzoyl moiety, which can influence its reactivity and interactions with other molecules . This unique structure contributes to its diverse range of applications and potential as a versatile chemical compound.
Properties
Molecular Formula |
C10H6Cl2N2O2 |
---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
(4,5-dichloro-2-hydroxyphenyl)-(1H-pyrazol-4-yl)methanone |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-7-1-6(9(15)2-8(7)12)10(16)5-3-13-14-4-5/h1-4,15H,(H,13,14) |
InChI Key |
RGTZZWGNWIUOGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)O)C(=O)C2=CNN=C2 |
Origin of Product |
United States |
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